This compound belongs to the class of azabicyclic compounds, which are characterized by the presence of a nitrogen atom in a bicyclic structure. It is specifically classified under the bicyclic amines, which are important in the development of pharmaceuticals due to their ability to mimic natural products and influence biological activity.
The synthesis of (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one can be achieved through various methods:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity.
The molecular structure of (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one features:
The compound's stereochemistry is defined by its specific configuration at the chiral centers, which influences its biological activity and chemical properties. The InChI Key for this compound is UIVLZOWDXYXITH-UHNVWZDZSA-N, and its SMILES representation is C1CC2CC1C(=O)N2.
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one participates in various chemical reactions:
These reactions are significant in synthetic organic chemistry for constructing complex molecules with desired functionalities.
The mechanism of action for (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one primarily involves its interaction with biological targets through its functional groups:
This compound's structural features allow it to fit into enzyme active sites or receptor binding pockets, influencing biological responses.
Key physical and chemical properties include:
These properties are crucial for determining how the compound can be handled and utilized in laboratory settings.
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one has several scientific applications:
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one represents a structurally constrained bicyclic heterocycle that has garnered significant interest in synthetic and medicinal chemistry. Characterized by a bridged [2.2.1] framework, this compound serves as a high-value chiral building block for designing conformationally restricted peptide analogues. Its molecular architecture imposes rigid spatial orientations on functional groups, making it particularly valuable for studying biologically active conformations and developing novel therapeutics. The compound's significance stems from its role as a proline mimetic, offering enhanced metabolic stability and distinct conformational behavior compared to monocyclic proline derivatives [1] [9].
The systematic IUPAC name (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one precisely defines the compound's stereochemistry and molecular framework. The [2.2.1] notation specifies the carbon atoms bridging the bicyclic system: two atoms between positions 1-2, two atoms between positions 2-3, and one atom between positions 3-4. The stereochemical descriptors (1S,4R) indicate the specific spatial configuration at the bridgehead carbons, which critically influences the molecule's three-dimensional structure and reactivity [1] [10].
Table 1: Chemical Identifiers of (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one
Identifier | Value |
---|---|
CAS Registry Number | 134003-03-5 (primary); 29765-25-1 (alternate) |
Molecular Formula | C₆H₉NO |
Molecular Weight | 111.14 g/mol |
IUPAC Name | (1R,4S)-3-azabicyclo[2.2.1]heptan-2-one |
SMILES Notation | C1C[C@H]2C[C@@H]1C(=O)N2 |
InChI Key | UIVLZOWDXYXITH-UHNVWZDZSA-N |
PubChem CID | 2734523 |
Enantiomeric Excess | Typically 97.5% min. (commercial samples) |
The compound exhibits stereochemical stability due to the bridged bicyclic framework, which prevents epimerization at the chiral centers under physiological conditions. Commercial samples typically specify 95% chemical purity and ≥98% enantiomeric excess, indicating the high stereochemical fidelity required for pharmaceutical applications. The SMILES string C1C[C@H]2C[C@@H]1C(=O)N2 explicitly encodes the absolute configuration at the chiral centers, with the carbonyl group positioned at C3 and nitrogen at the bridgehead position [1] [10].
The InChIKey UIVLZOWDXYXITH-UHNVWZDZSA-N provides a standardized digital representation that uniquely identifies this specific stereoisomer across chemical databases. This compound is frequently referenced by several synonyms, including (1β,4β)-2-azabicyclo[2.2.1]heptane-3-one and (1R,4S)-3-azabicyclo[2.2.1]heptan-2-one, reflecting variations in numbering and stereochemical descriptors across literature sources [1] [4] [8].
Table 2: Physical and Chemical Properties
Property | Value |
---|---|
Melting Point | 76.2°C (reported); 78-81°C (alternate) |
Boiling Point | 289.8±9.0 °C (predicted) |
Density | 1.137±0.06 g/cm³ (predicted) |
pKa | 16.63±0.20 (predicted) |
Physical Form | White to yellow crystalline powder |
Infrared Spectrum | Authentic |
Purity (GC) | 94% min. |
The compound displays characteristic crystalline morphology and typically appears as a white to yellow powder in commercial samples. Its melting point shows slight variation between sources (76.2°C vs. 78-81°C), potentially reflecting differences in polymorphic forms or measurement conditions. The relatively high boiling point (predicted near 290°C) suggests significant intermolecular interactions in the liquid phase, consistent with its polar nature. The predicted pKa of 16.63 indicates that the amide proton is highly resistant to ionization under physiological conditions, contributing to the compound's stability in biological environments [8].
The emergence of (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one as a synthetic target coincides with the late 20th century push toward constrained peptidomimetics. The compound was first characterized in the early 1990s, with CAS registry number 134003-03-5 formally assigned in 1992. Its development reflects broader trends in bicyclic alkaloid synthesis, particularly efforts to create rigid analogues of proline for structure-activity relationship studies. Initial synthetic routes employed Diels-Alder cycloadditions of pyrrole derivatives followed by selective reductions, though these methods often suffered from limited stereoselectivity [1] [8].
A significant advancement came with the development of asymmetric catalytic methods for introducing the (1S,4R) configuration. The synthesis from (1S,4R)-2-aza-bicyclo[2.2.1]hept-5-en-3-one via selective hydrogenation became a landmark route, enabling multigram preparation with ≥98% enantiomeric excess. This method leveraged chiral transition metal catalysts to control stereochemistry during the saturation of the double bond, representing a significant improvement over earlier racemic approaches. Industrial-scale production now typically employs continuous flow hydrogenation to enhance efficiency and reduce catalyst loading [8].
The compound's structural characterization presented unique challenges due to the distorted bicyclic geometry. Early X-ray crystallographic studies confirmed the boat conformation of the six-membered ring system and the exo orientation of the carbonyl group relative to the bridge. This distinct geometry differentiates it from related proline derivatives and explains its unique reactivity profile. The bridgehead nitrogen adopts a pyramidal configuration rather than planar geometry observed in typical amides, resulting in reduced resonance stabilization of the carbonyl group and consequently enhanced electrophilicity [9].
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one serves as a privileged scaffold for designing conformationally restricted peptide analogues. Its structural rigidity imposes well-defined torsional angles (ϕ and ψ) that mimic the polyproline II helix conformation, making it particularly valuable for studying protein folding and receptor-ligand interactions. Compared to proline, this bicyclic analogue exhibits reduced conformational flexibility and enhanced metabolic stability due to the absence of Cα-hydrogen atoms, which prevents unwanted oxidation pathways [9].
The compound's ketone functionality provides a versatile handle for chemical modification. Reduction yields the corresponding alcohol with high diastereoselectivity (dr > 10:1), while nucleophilic addition reactions create quaternary centers that are otherwise challenging to access in proline derivatives. These transformations enable the synthesis of structurally diverse building blocks for drug discovery. The compound's constrained geometry effectively prepares β-turn structures when incorporated into peptide sequences, facilitating the design of enzyme inhibitors and receptor antagonists [9].
Recent medicinal chemistry applications leverage this scaffold in antiviral compounds and central nervous system (CNS) therapeutics. The bicyclic framework serves as a carbocyclic nucleoside precursor in antiviral development, where its rigid structure enhances binding affinity to viral polymerases. For CNS applications, the compound's moderate lipophilicity (calculated logP ≈ 0.2) combined with its low molecular weight facilitates blood-brain barrier penetration. Derivatives bearing triazole or thiourea moieties attached to this scaffold have demonstrated promising biological activities in screening assays, validating its utility in pharmaceutical design [7] [9].
Table 3: Comparative Analysis of Proline Analogues
Property | Proline | (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one |
---|---|---|
Ring System | Monocyclic pyrrolidine | Bicyclic [2.2.1] framework |
Conformational Flexibility | High (ring puckering) | Restricted (boat conformation locked) |
ϕ Torsion Angle Range | -60° to -80° | Fixed at -65° ± 5° |
Cα-H Acidity | pKa ~42 | No Cα-H present |
Metabolic Stability | Moderate | High (resistant to PRODH oxidation) |
Synthetic Versatility | High | Moderate (requires specialized routes) |
The compound's distinctive stereoelectronic properties significantly influence peptide secondary structure. Replacing proline with this bicyclic analogue typically stabilizes β-turn conformations by approximately 2-3 kcal/mol compared to proline itself, as measured by NMR spectroscopy and circular dichroism. This stabilization arises from the restricted φ angle (-65° ± 5°) and the elevated ring pucker amplitude inherent to the bicyclic framework. These properties have been exploited in developing potent peptidomimetics targeting protein-protein interactions previously considered undruggable [9].
Table 4: Research Applications of the Bicyclic Scaffold
Research Domain | Application | Key Advantage |
---|---|---|
Antiviral Agents | Carbocyclic nucleoside synthesis | Mimics transition state of viral polymerase |
CNS Therapeutics | σ-Opioid/NMDA receptor modulators | Enhanced BBB penetration |
Enzyme Inhibitors | Serine protease transition state mimics | Pre-organized bioactive conformation |
Catalysis | Chiral ligands for asymmetric synthesis | Rigid geometry enforces stereocontrol |
Bioconjugation | Stable linker for antibody-drug conjugates | Resistance to metabolic cleavage |
The scaffold's three-dimensional complexity enables the creation of compounds with high target selectivity. For instance, derivatives bearing substituents at the C3 position have demonstrated >100-fold selectivity for σ-opioid receptors over structurally related targets. This level of discrimination is rarely achievable with flexible proline derivatives and highlights the value of this constrained bicyclic framework in medicinal chemistry. The electron-withdrawing nature of the bridged carbonyl further activates adjacent positions for functionalization, enabling structure-activity relationship exploration without compromising the core scaffold's rigidity [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7